molecular formula C10H14O4 B14695901 5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 25464-87-3

5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B14695901
CAS No.: 25464-87-3
M. Wt: 198.22 g/mol
InChI Key: ADLJLXZMIIKBEK-UHFFFAOYSA-N
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Description

5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C10H14O4. It is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through a condensation reaction involving Meldrum’s acid and butyraldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and continuous monitoring to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is attributed to the presence of the dioxane ring, which stabilizes the transition states and intermediates during reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): A closely related compound with similar reactivity and applications.

    Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another compound with a similar structure but different reactivity.

    Barbituric Acid (2,4,6-Trihydroxypyrimidine): Shares some chemical properties but has distinct applications.

Uniqueness

5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific butylidene substitution, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specialized synthetic applications .

Properties

CAS No.

25464-87-3

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

5-butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C10H14O4/c1-4-5-6-7-8(11)13-10(2,3)14-9(7)12/h6H,4-5H2,1-3H3

InChI Key

ADLJLXZMIIKBEK-UHFFFAOYSA-N

Canonical SMILES

CCCC=C1C(=O)OC(OC1=O)(C)C

Origin of Product

United States

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